molecular formula C6H8N2OS B1271445 5-Methylthiophene-2-carbohydrazide CAS No. 126768-40-9

5-Methylthiophene-2-carbohydrazide

Cat. No. B1271445
M. Wt: 156.21 g/mol
InChI Key: HMBLMUIDVHBCOW-UHFFFAOYSA-N
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Description

5-Methylthiophene-2-carbohydrazide is a compound that can be associated with the broader class of thiophene derivatives, which are of significant interest in various fields of chemistry and pharmacology due to their diverse chemical properties and biological activities. While the specific compound 5-Methylthiophene-2-carbohydrazide is not directly mentioned in the provided papers, insights can be drawn from related research on thiophene derivatives and carbohydrazides.

Synthesis Analysis

The synthesis of thiophene derivatives often involves multicomponent reactions, as seen in the preparation of fully substituted 2,5-dihydrothiophenes . Similarly, the synthesis of carbohydrazide derivatives can involve the reaction of appropriate esters with hydrazine, as noted in the literature revision for 2-acetamido-4-methylthiazole-5-carbohydrazide . The synthesis of related compounds typically requires careful selection of starting materials and reaction conditions to achieve the desired architecture of the final product.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex, with the potential for multiple functional groups to be present. For instance, the synthesis of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides involves the incorporation of ether, 1,3,4-oxadiazole, thioether, hydrazone, and azomethine functional groups . The structural analysis of such molecules is typically confirmed by various spectroscopic methods, including IR, 1H-NMR, and mass spectrometry .

Chemical Reactions Analysis

Thiophene derivatives can undergo a range of chemical reactions. For example, the acidic treatment of 2,5-dihydrothiophenes can yield 5-amino thiophene-2,4-dicarboxylates . Additionally, reactions with methyl 3-hydroxythiophene-2-carboxylate can lead to the formation of mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids . The dealkylation of 5-substituted 2-t-butoxythiophenes can also yield various hydroxythiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives and polyhydrazides can be quite diverse. Polyhydrazides based on thiophene derivatives have been shown to possess good solubility in common aprotic polar solvents and exhibit considerable weight loss upon heating due to cyclodehydration . The thermal stability of these compounds can be high, with decomposition temperatures ranging between 500 and 600°C . The solubility and thermal properties are influenced by the presence of bulky pendant groups and methylene spacer groups in the polymer backbone .

Safety And Hazards

The safety information available indicates that 5-Methylthiophene-2-carbohydrazide has a GHS07 pictogram, with a signal word of "Warning" . More specific hazard statements and precautionary measures are not available in the retrieved data.

properties

IUPAC Name

5-methylthiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4-2-3-5(10-4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBLMUIDVHBCOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375017
Record name 5-methylthiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylthiophene-2-carbohydrazide

CAS RN

126768-40-9
Record name 5-methylthiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylthiophene-2-carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
VG Ugale, SB Bari - SAR and QSAR in Environmental Research, 2016 - Taylor & Francis
The Gly/NMDA receptor has become known as potential target for the management of neurodegenerative diseases. Discovery of Gly/NMDA antagonists has thus attracted much …
Number of citations: 23 www.tandfonline.com
P Frei, M Silbermann, T Mühlethaler, X Jiang… - Organic …, 2019 - arkat-usa.org
Target-directed dynamic combinatorial chemistry (tdDCC) is a powerful method to screen ligands for pharmacologically relevant targets. Generating a dynamic library from reversibly …
Number of citations: 2 www.arkat-usa.org

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